REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[C:11]([CH3:17])[C:10]=1[CH3:18]>C(OCC)(=O)C>[C:13]([C:12]1[CH:15]=[CH:16][C:9]([NH:8][C:5](=[O:7])[CH3:6])=[C:10]([CH3:18])[C:11]=1[CH3:17])#[N:14]
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Name
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|
Quantity
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1.36 mL
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Type
|
reactant
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Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.32 g
|
Type
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reactant
|
Smiles
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NC1=C(C(=C(C#N)C=C1)C)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled
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Type
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CUSTOM
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Details
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the precipitate obtained
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Type
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FILTRATION
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Details
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was collected by filtration
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Type
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CUSTOM
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Details
|
dried
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Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=C(C(=C(C=C1)NC(C)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 81.8% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |